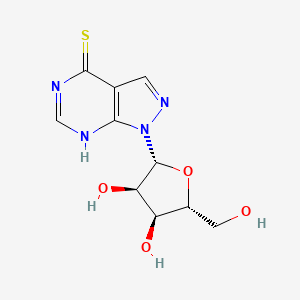
Nitriloacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitriloacetic acid, also known as tricyanomethane, is an organic compound with the chemical formula HC(CN)₃. It is a colorless liquid and a derivative of methane with three cyano groups. This compound is known for its high acidity, ranking as one of the most acidic carbon acids .
Méthodes De Préparation
The synthesis of cyanoformic acid involves the reaction of sulfuric acid with sodium tricyanomethanide in water. This reaction can yield hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the precise conditions .
Analyse Des Réactions Chimiques
Nitriloacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Substitution: This compound can react with hydrochloric acid gas to yield 1-chloro-1-amino-2,2-dicyanoethylene and its tautomer.
Common Reagents and Conditions: Reactions typically involve strong acids like sulfuric acid and hydrochloric acid under controlled temperature conditions.
Major Products: The major products formed from these reactions include hydronium tricyanomethanide and (Z)-3-amino-2-cyano-3-hydroxyacrylamide.
Applications De Recherche Scientifique
Nitriloacetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyanoformic acid involves its interaction with various molecular targets. In plants, it is involved in the detoxification of cyanide through the action of β-cyanoalanine synthase, which converts cyanide to β-cyanoalanine . This enzyme is crucial for maintaining cyanide homeostasis in plants.
Comparaison Avec Des Composés Similaires
Nitriloacetic acid can be compared with other cyanocarbon compounds such as:
Ethyl cyanoformate: This compound is used as a cyanide source in organic synthesis and has applications in the preparation of N-substituted amidinoformic acid and ethyl-4-quinazoline-2-carboxylate.
Benzyl cyanoformate: Used in similar applications as ethyl cyanoformate, it is a reagent in organic synthesis.
This compound is unique due to its high acidity and stability at low temperatures, which distinguishes it from other cyanocarbon compounds .
Propriétés
Numéro CAS |
19270-07-6 |
|---|---|
Formule moléculaire |
C2HNO2 |
Poids moléculaire |
71.03 g/mol |
Nom IUPAC |
carbonocyanidic acid |
InChI |
InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |
Clé InChI |
HJMZMZRCABDKKV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Tert-butylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8549832.png)
![5-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol](/img/structure/B8549838.png)
![4(3h)-Quinazolinone,2-[4-[(1-cyclopropyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-](/img/structure/B8549845.png)

